molecular formula C19H17N3O B5520633 2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE

2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE

Cat. No.: B5520633
M. Wt: 303.4 g/mol
InChI Key: ZNKOGEGXHOAHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with a unique structure that includes an oxazole ring, a nitrile group, and two 4-methylphenyl groups

Scientific Research Applications

2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound is not known as it is a novel compound. Its biological activity, if any, would depend on its interactions with biological targets, which have not been identified .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then cyclized with a suitable reagent, such as cyanogen bromide, to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for the success of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and nitrile-containing compounds, such as:

Uniqueness

What sets 2-(4-METHYLPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOLE-4-CARBONITRILE apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its oxazole ring and nitrile group make it a versatile compound for various applications, and its 4-methylphenyl groups enhance its stability and reactivity .

Properties

IUPAC Name

2-(4-methylphenyl)-5-[(4-methylphenyl)methylamino]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-13-3-7-15(8-4-13)12-21-19-17(11-20)22-18(23-19)16-9-5-14(2)6-10-16/h3-10,21H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKOGEGXHOAHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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